5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene
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Overview
Description
5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene is a complex organic compound with the molecular formula C42H28O2. This compound is known for its unique structural properties and is often studied in the context of organic electronics and chemiluminescence research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene typically involves the reaction of rubrene (5,6,11,12-tetraphenylnaphthacene) with oxygen. One common method includes the use of bromine in dry dichloromethane at room temperature, which produces 5,12-dibromo-5,12-dihydro-5,6,11,12-tetraphenylnaphthacene. This intermediate can then be further reacted to form the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, rubrene.
Substitution: Halogenation and other substitution reactions can modify the phenyl groups attached to the naphthacene core.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene has several scientific research applications:
Organic Electronics: Used as an organic semiconductor in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Chemiluminescence Research: Studied for its ability to emit light upon chemical reaction, making it useful in various sensing and imaging applications.
Optoelectronics: Employed in the development of optoelectronic devices due to its excellent photoluminescent properties.
Mechanism of Action
The mechanism by which 5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene exerts its effects is primarily through its interaction with light and electrons. In chemiluminescence, the compound undergoes a series of electron transfers and energy releases, resulting in the emission of light. The molecular targets and pathways involved include the excitation of electrons within the compound’s molecular structure, leading to photon emission .
Comparison with Similar Compounds
Similar Compounds
5,6,11,12-Tetraphenylnaphthacene (Rubrene): A closely related compound used in similar applications, known for its high photoluminescence quantum yield.
5,12-Dibromo-5,12-dihydro-5,6,11,12-tetraphenylnaphthacene: An intermediate in the synthesis of the target compound.
Uniqueness
5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene is unique due to its specific structural configuration, which imparts distinct photoluminescent and chemiluminescent properties. This makes it particularly valuable in advanced research applications in organic electronics and optoelectronics .
Properties
CAS No. |
32287-37-9 |
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Molecular Formula |
C42H28O2 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
1,3,10,12-tetraphenyl-19,20-dioxapentacyclo[10.6.2.02,11.04,9.013,18]icosa-2,4,6,8,10,13,15,17-octaene |
InChI |
InChI=1S/C42H28O2/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)38(30-19-7-2-8-20-30)40-39(37)41(31-21-9-3-10-22-31)35-27-15-16-28-36(35)42(40,44-43-41)32-23-11-4-12-24-32/h1-28H |
InChI Key |
AQMPDRUEYIQQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C6(C7=CC=CC=C7C3(OO6)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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